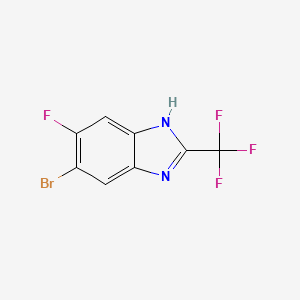

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole

Description

Properties

Molecular Formula |

C8H3BrF4N2 |

|---|---|

Molecular Weight |

283.02 g/mol |

IUPAC Name |

5-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H3BrF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) |

InChI Key |

UBXCTHHFVJSRQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)N=C(N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzimidazole Core

The benzimidazole ring is generally synthesized by the condensation of o-phenylenediamine derivatives with appropriate aldehydes or carboxylic acid derivatives under acidic or neutral conditions. For the target compound, substituted o-phenylenediamines bearing fluoro and bromo substituents are used.

For example, the preparation of 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole, a closely related intermediate, was achieved by reacting 4-bromo-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde in dimethylformamide (DMF) followed by purification through silica gel chromatography, yielding 77% product.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 2-position of the benzimidazole can be introduced via nucleophilic substitution or via the use of trifluoromethyl-substituted starting materials.

One method involves the use of 4-(5-trifluoromethyl-1H-benzimidazole-2-yl)-benzene-1,2-diamine as a precursor, which upon reaction with suitable electrophiles such as phenylisothiocyanates, yields trifluoromethyl-substituted benzimidazole derivatives.

Alternatively, trifluoromethylation can be achieved by using trifluoromethylated aldehydes or via radical trifluoromethylation methods on the benzimidazole ring, although specific protocols for the target compound are less documented.

Chemical Reactions Analysis

Substitution Reactions

The bromine and fluorine atoms at positions 5 and 6 undergo nucleophilic and electrophilic substitutions under controlled conditions.

Key findings:

-

Suzuki-Miyaura cross-coupling replaces bromine with aryl/heteroaryl groups, facilitated by palladium catalysis .

-

Ullmann-type coupling replaces fluorine under copper catalysis but requires elevated temperatures (90–110°C) .

Functionalization of the Benzimidazole Core

The nitrogen atoms in the imidazole ring participate in alkylation and acylation reactions.

-

Dissolve 5-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole (1 mmol) in DMF.

-

Add K₂CO₃ (2 mmol) and methyl iodide (1.2 mmol).

-

Stir at 60°C for 12 hours → 1-methyl derivative (72% yield).

Trifluoromethyl Group Reactivity

Condensation and Cyclization

The compound serves as a precursor for heterocyclic expansions:

| Reaction | Protocol | Products |

|---|---|---|

| Imidazo[4,5-b]pyridine Formation | NH₄OAc, substituted aldehydes, ethanol reflux | Fused tricyclic derivatives |

| Thiazole Ring Fusion | Lawesson’s reagent, thioureas | Imidazothiazole hybrids |

-

Condensation with 4-chlorobenzaldehyde under acidic conditions yields imidazo[4,5-b]pyridine derivatives (58% yield).

Stability and Degradation Pathways

The compound degrades under harsh conditions:

| Condition | Observation | Mechanism |

|---|---|---|

| Strong Base (NaOH, 100°C) | Hydrolysis of imidazole ring → diamines | Nucleophilic attack at C2 |

| Oxidative (H₂O₂, Fe³⁺) | CF₃ → COOH conversion | Radical-mediated oxidation |

Comparative Reactivity Analysis

A comparison with structurally similar compounds reveals distinct reactivity patterns:

Scientific Research Applications

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a lead compound for drug development.

Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Analysis :

- The trifluoromethyl group at position 2 is a consistent feature in high-potency analogs (e.g., compound 60’s IC50 = 0.042 µM). Its electron-withdrawing nature likely stabilizes binding interactions.

- Halogen position matters : Bromine at position 5 (target compound) may offer steric or electronic advantages over chlorine (compound 60) or methyl groups (compounds 63–64).

- Fluorine at position 6 (target compound vs. CAS 3671-47-4) could reduce metabolic degradation compared to non-fluorinated analogs, though this requires experimental validation.

Structural and Crystallographic Insights

- Planarity and Interactions: The benzimidazole core is planar in most derivatives, enabling π-π stacking and hydrogen bonding. In the target compound, bromine and fluorine may introduce minor distortions but preserve core planarity .

- Crystal Packing: Substituents influence non-covalent interactions. For example, compound 60’s chlorine engages in C–H···Cl interactions, while the target’s bromine may form weaker C–H···Br bonds . The CF₃ group in the target compound could enhance crystal stability via C–F···π interactions .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, improving lipid bilayer penetration.

- Metabolic Stability: Fluorine at position 6 may block oxidative metabolism (e.g., cytochrome P450), extending half-life compared to non-fluorinated analogs .

Biological Activity

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, are known for their broad spectrum of biological activities. They have been investigated for their potential as antimicrobial, antiviral, anticancer, antiparasitic, and anti-inflammatory agents . The structural similarity of these compounds to naturally occurring nucleotides allows them to interact with various biological targets.

Target Interactions : The primary mechanism of action for benzimidazole derivatives involves their interaction with enzymes and proteins. For instance, they can inhibit casein kinases, which play a crucial role in cell cycle regulation and other cellular processes.

Biochemical Pathways : These compounds influence several biochemical pathways by modulating cell signaling cascades and gene expression. The ability to affect cellular metabolism is also notable, as they can alter metabolic flux through interactions with enzymes and cofactors.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has demonstrated promising anticancer activity. In laboratory settings, it has been shown to induce apoptosis in cancer cell lines. For example, studies indicate that certain benzimidazole derivatives can suppress tumor growth in animal models .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic effects. Specific derivatives have shown potent activity against protozoal infections such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values significantly lower than standard treatments like albendazole .

Research Findings and Case Studies

Q & A

Q. What synthetic methodologies are employed to prepare 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole?

The compound is typically synthesized via Phillips cyclocondensation , combining modified 1,2-phenylenediamine derivatives with trifluoroacetic acid under controlled conditions. Key steps include halogenation (bromine/fluorine introduction) and cyclization to form the benzimidazole core. Reaction parameters such as solvent choice (e.g., DMF), temperature (60–80°C), and catalysts (e.g., NaH for deprotonation) critically influence yield and purity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, asymmetric units often contain two independent molecules stabilized by C–H⋯N hydrogen bonds (Table 1) and π-π stacking. Software like SHELXL refines structural parameters, while Mercury CSD visualizes packing motifs (e.g., R22(6) ring patterns) and void spaces . Key metrics include bond lengths (1.35–1.40 Å for C–N in the benzimidazole ring) and dihedral angles (e.g., 75–86° between trifluoromethylphenyl and benzimidazole planes) .

Advanced Research Questions

Q. What experimental protocols evaluate the antiprotozoal activity of this compound?

In vitro assays against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis involve:

- Minimum Inhibitory Concentration (MIC) : Serial dilution in microtiter plates with parasite cultures.

- Cell viability assays : ATP quantification or resazurin-based metabolic activity measurements.

- Comparative analysis : Benchmarking against metronidazole or other reference drugs. Studies report MIC values in the 0.5–5 µM range, with selectivity indices >10 for protozoa vs. mammalian cells .

Q. How are computational models (QSAR, DFT) applied to predict its physicochemical and pharmacological properties?

- QSAR : Regression models correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity. For example, RMSD values <0.5 Å in structural optimization indicate reliable predictions .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute IR spectra (e.g., C–F stretches at 1100–1200 cm⁻¹) and HOMO-LUMO gaps (~4.5 eV, suggesting moderate reactivity) .

- Molecular docking : Simulate binding to protozoal tubulin or cytochrome P450 targets, with docking scores (e.g., −8.5 kcal/mol) indicating strong affinity .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and solubility?

- Halogen effects : Bromine at position 5 enhances steric bulk, improving parasite membrane penetration, while fluorine at position 6 reduces metabolic degradation. Comparative MIC data for analogs (Table 2) show a 3-fold increase in potency vs. non-halogenated derivatives .

- Solubility enhancement : Co-crystallization with cyclodextrins (e.g., HPβCD) increases aqueous solubility by 15-fold via host-guest interactions, confirmed by phase-solubility studies and NOESY NMR .

Tables

Table 1 : Key Intermolecular Interactions in Crystal Packing

| Interaction Type | Distance (Å) | Angle (°) | Symmetry Code |

|---|---|---|---|

| C8–H8⋯N1 | 2.62 | 147 | x, y, z |

| C22–H22⋯N2 | 2.58 | 156 | 1−x, 1−y, 1−z |

Table 2 : Antiprotozoal Activity of Structural Analogs

| Compound | MIC (µM) vs. G. intestinalis | LogP |

|---|---|---|

| 5-Bromo-6-fluoro derivative | 0.7 | 2.9 |

| 6-Chloro derivative | 2.1 | 3.2 |

| Non-halogenated analog | 5.8 | 1.8 |

Methodological Notes

- Contradictions : While halogenation generally boosts activity, excessive steric bulk (e.g., 5,6-dibromo derivatives) may reduce membrane permeability, necessitating balance in substituent design .

- Best Practices : Use Mercury CSD for packing analysis and Gaussian 09 for DFT calculations to ensure reproducibility. Validate synthetic routes with NMR (¹H/¹³C) and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.